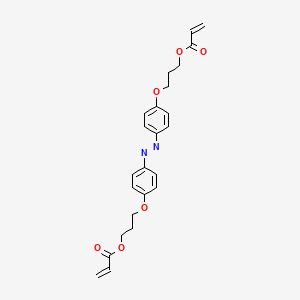
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate: is a complex organic compound known for its unique structure and versatile applications. This compound features a diazene group linked to phenylene units, which are further connected to acrylate groups via ether linkages. Its distinct molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate typically involves multi-step organic reactions. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with 3-chloropropane-1,2-diol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties. Its ability to undergo polymerization makes it valuable in materials science.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: The compound’s unique structure allows for the development of drug delivery systems and medical adhesives
Industry: Industrially, the compound is utilized in the production of coatings, adhesives, and sealants. Its reactivity with various substrates enhances the performance of these products.
Mechanism of Action
The mechanism by which ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can form covalent bonds with nucleophiles, leading to cross-linking and polymerization. The diazene group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and cellular components that interact with the acrylate and diazene functionalities.
Comparison with Similar Compounds
Bisphenol A diglycidyl ether diacrylate: Similar in having acrylate groups but differs in the core structure.
Ethylene glycol dimethacrylate: Shares the acrylate functionality but has a simpler backbone.
Diethylene glycol diacrylate: Another acrylate compound with a different linker unit.
Uniqueness: ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate stands out due to its diazene and phenylene units, which impart unique redox properties and structural rigidity. These features make it particularly suitable for applications requiring high-performance materials and specific reactivity profiles.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[4-[[4-(3-prop-2-enoyloxypropoxy)phenyl]diazenyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C24H26N2O6/c1-3-23(27)31-17-5-15-29-21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)30-16-6-18-32-24(28)4-2/h3-4,7-14H,1-2,5-6,15-18H2 |
InChI Key |
QIOKQRHPOAJQPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
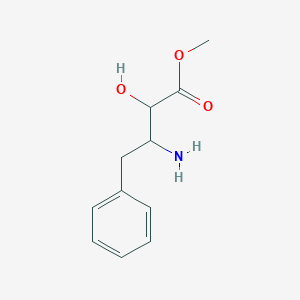
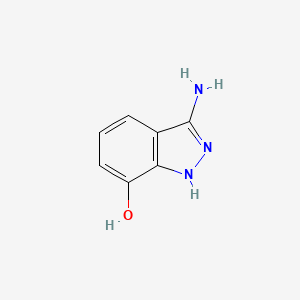

![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
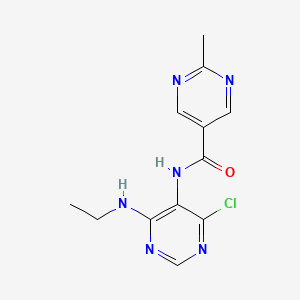
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
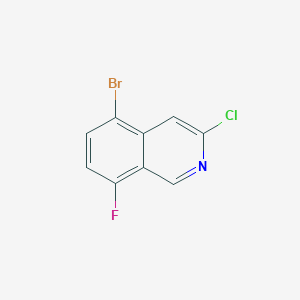
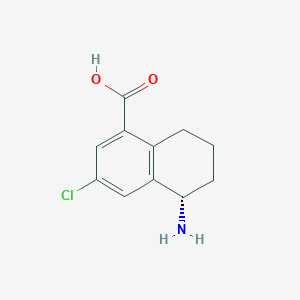
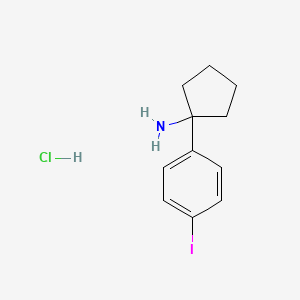
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
